
VU0155041
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0155041 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has shown potential in the research of neurological disorders, particularly Parkinson’s disease, due to its ability to modulate glutamate neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
VU0155041 is synthesized through a series of chemical reactions involving the formation of a cyclohexanecarboxylic acid derivative. The synthetic route typically involves the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of a cyclohexane ring structure.
Introduction of functional groups: Functional groups such as carboxylic acid and amide are introduced to the cyclohexane ring.
Chlorination: The final step involves the chlorination of the aromatic ring to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
VU0155041 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the aromatic ring, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reagents such as chlorine or bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Parkinson's Disease
VU0155041 has demonstrated antiparkinsonian effects in preclinical rodent models. Studies have shown that it significantly decreases haloperidol-induced catalepsy and reverses reserpine-induced akinesia. The compound's efficacy is attributed to its ability to enhance mGluR4 activity, providing a novel therapeutic avenue for managing Parkinson's disease symptoms .
Study | Model | Dose | Effect |
---|---|---|---|
Haloperidol-induced catalepsy | Rodent | 31-92 nmol | Significant decrease in catalepsy |
Reserpine-induced akinesia | Rodent | 316 nmol | Significant reversal of akinesia |
Autism Spectrum Disorders
In studies involving valproic acid (VPA)-exposed rats, this compound was assessed for its ability to restore long-term potentiation (LTP) in the hippocampus. However, results indicated that this compound did not alleviate LTP impairment but instead decreased synaptic plasticity in VPA-exposed animals. This unexpected outcome suggests that while this compound interacts with mGluR4, it may also interfere with other physiological processes related to synaptic function .
Study | Model | Dose | Effect |
---|---|---|---|
VPA-exposed rats | Rodent | 50 μg | Decreased PS LTP |
Fragile X Syndrome
Research has indicated that this compound can ameliorate motor learning and social deficits in Fmr1 knockout mice, a model for Fragile X syndrome. The compound restored normal synaptic function and improved behavioral outcomes in tasks assessing motor skills and social interaction .
Study | Model | Effect |
---|---|---|
Fmr1 knockout mice | Rodent | Improved motor learning and social behavior |
Addiction and Reward Processing
This compound has been shown to influence reward-related behaviors by facilitating extinction learning in morphine-conditioned place preference models. Its administration reduced the extinction period required for conditioned responses, suggesting potential applications in treating addiction .
Study | Model | Effect |
---|---|---|
Morphine-conditioned place preference | Rat | Reduced extinction period |
Case Study 1: Antiparkinsonian Effects
A study investigated the effects of this compound on haloperidol-induced catalepsy in rodents. The results demonstrated significant reductions in cataleptic behavior at specific doses, supporting its potential as a treatment for Parkinson's disease.
Case Study 2: Fragile X Syndrome
In a behavioral assessment involving Fmr1 knockout mice, this compound administration led to marked improvements in motor learning tasks and social interactions. This highlights its promise as a therapeutic agent for neurodevelopmental disorders.
Mechanism of Action
VU0155041 exerts its effects by binding to the metabotropic glutamate receptor subtype 4 (mGluR4) at a site distinct from the glutamate binding site. This binding enhances the receptor’s response to glutamate, leading to increased neurotransmission. The compound’s action involves modulation of glutamate pathways, which play a crucial role in neurological functions and disorders .
Comparison with Similar Compounds
Similar Compounds
PHCCC: Another positive allosteric modulator of mGluR4, but VU0155041 is more potent and selective.
VU0364770: A similar compound with positive allosteric modulation properties for mGluR4.
VU0418506: Another compound in the same class, used for similar research purposes.
Uniqueness
This compound is unique due to its high potency and selectivity for mGluR4 compared to other similar compounds. It also shows limited blood-brain barrier permeability, making it suitable for specific neurological research applications .
Biological Activity
VU0155041 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), which has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.
- Chemical Name: cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt
- CAS Number: 1259372-69-4
- Purity: ≥98%
- Molecular Formula: C14H14Cl2NNaO3
This compound acts as a positive allosteric modulator at mGluR4 receptors, enhancing the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to neuroprotective effects and improvements in motor function in preclinical models of Parkinson's disease.
Parkinson's Disease Models
Research has demonstrated that this compound exhibits significant neuroprotective effects in rodent models of Parkinson's disease. Key findings include:
- Histological Protection: In a study involving unilateral 6-hydroxydopamine (6-OHDA) lesions, this compound treatment resulted in approximately 40% histological protection against neuronal loss in the substantia nigra .
- Motor Function Preservation: Behavioral tests indicated that this compound significantly preserved motor function following neurotoxic lesions, as evidenced by improved performance in tests such as the cylinder test and amphetamine-induced rotations .
- Inflammatory Response Reduction: Treatment with this compound also reduced levels of inflammatory markers in the brains of treated animals, suggesting an anti-inflammatory effect .
Dose-Response Relationship
A detailed analysis of dose-response relationships indicated that varying doses of this compound (10–100 nmol) administered prior to and following lesioning produced significant protective effects, with optimal efficacy observed at specific concentrations .
Structural Insights
Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for the interaction between this compound and mGluR4. These studies revealed that this compound binds within a unique allosteric pocket on the receptor, influencing its conformational state and enhancing its signaling capabilities when activated by glutamate .
Summary of Research Findings
Properties
Molecular Formula |
C14H15Cl2NO3 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m1/s1 |
InChI Key |
VSMUYYFJVFSVCA-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Synonyms |
VU 0155041 VU-0155041 VU0155041 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.